Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Overview
Description
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is a complex organic compound that features multiple protective groups, including the carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protective groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in solvents like methanol (MeOH) or acetonitrile (CH3CN) . The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate (NaHCO3) in aqueous or organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Hydrogenation: Removal of the Cbz group using catalytic hydrogenation with hydrogen gas (H2) over palladium on carbon (Pd/C).
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cbz Deprotection: Hydrogen gas (H2) over palladium on carbon (Pd/C) in methanol.
Major Products Formed
Deprotected Amines: Removal of the Boc and Cbz groups yields the free amine, which can be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is primarily used in the field of peptide synthesis. The protective groups allow for selective reactions at specific sites, facilitating the construction of complex peptide sequences. This compound is also used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .
Mechanism of Action
The protective groups in Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate serve to protect reactive amino groups during synthetic transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under both acidic and basic conditions but can be removed via catalytic hydrogenation . These properties allow for selective deprotection and subsequent functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Fmoc-aminopentanoate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Cbz-aminopentanoate: Uses the Cbz group for both protective sites.
Uniqueness
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate is unique due to its combination of Boc and Cbz protective groups, which provide versatility in synthetic applications. The Boc group can be selectively removed under acidic conditions, while the Cbz group can be removed via hydrogenation, allowing for sequential deprotection and functionalization .
Properties
IUPAC Name |
methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O8/c1-28(2,3)40-27(36)30-22(23(33)37-4)16-11-17-29-24(31-25(34)38-18-20-12-7-5-8-13-20)32-26(35)39-19-21-14-9-6-10-15-21/h5-10,12-15,22H,11,16-19H2,1-4H3,(H,30,36)(H2,29,31,32,34,35)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTXAWRAYLJLRB-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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